Trovafloxacin is a broad spectrum antibiotic that has been commonly marketed under the brand name Trovan by Pfizer. It exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV. It was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones. Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market.
Trovafloxacin
CAS No.: 147059-72-1
Cat. No.: VC21089061
Molecular Formula: C20H15F3N4O3
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147059-72-1 |
---|---|
Molecular Formula | C20H15F3N4O3 |
Molecular Weight | 416.4 g/mol |
IUPAC Name | 7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16? |
Standard InChI Key | WVPSKSLAZQPAKQ-SOSAQKQKSA-N |
Isomeric SMILES | C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
SMILES | C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F |
Canonical SMILES | C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
Introduction
Chemical Structure and Properties
Trovafloxacin is characterized by the molecular formula C20H15F3N4O3 with a molecular weight of 416.36 g/mol . As a fluoronaphthyridone derivative, it shares structural similarities with the fluoroquinolone class but contains distinctive modifications that contribute to its unique pharmacological profile.
Physical Properties
Trovafloxacin exists in multiple forms, including the free base (trovafloxacin) and its cationic form (trovafloxacin(1+)), which is the conjugate acid obtained by protonation of the primary amino group . The compound's structure features key functional groups that contribute to its antimicrobial activity, including fluorine atoms that enhance tissue penetration and antimicrobial potency.
Synthesis
The manufacturing process of trovafloxacin involves several key steps. The critical reaction in constructing the ring structure consists of 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, yielding pyrrazolidine. Subsequent pyrolysis results in nitrogen loss and formation of the cyclopropylpyrrolidine ring structure, with stereochemistry reflecting thermodynamic stability .
Mechanism of Action
Primary Targets
Trovafloxacin exerts its bactericidal action through inhibition of two essential bacterial enzymes:
-
DNA gyrase - An essential enzyme involved in the replication, transcription, and repair of bacterial DNA .
-
Topoisomerase IV - An enzyme that plays a key role in the partitioning of chromosomal DNA during bacterial cell division .
By blocking these enzymes, trovafloxacin prevents the uncoiling of supercoiled DNA in bacteria, disrupting essential cellular processes and leading to cell death .
Comparative Potency
Research has demonstrated that trovafloxacin exhibits at least five times greater potency than other quinolones (ciprofloxacin, sparfloxacin, levofloxacin, and pefloxacin) in stimulating topoisomerase IV-mediated DNA cleavage . This enhanced potency contributes to its effectiveness against bacterial strains resistant to other fluoroquinolones.
Studies with Staphylococcus aureus have shown that trovafloxacin maintained greater potency relative to other quinolones even against altered topoisomerase IV enzymes, suggesting a biochemical basis for its improved activity against quinolone-resistant strains .
Resistance Development
Resistance to trovafloxacin develops slowly via multiple-step mutations, occurring at a general frequency between 1×10^-7 to 10^-10 . While cross-resistance has been observed between trovafloxacin and some other fluoroquinolones, certain microorganisms resistant to other fluoroquinolones remain susceptible to trovafloxacin .
Pharmacokinetics and Metabolism
Absorption and Distribution
Trovafloxacin demonstrates favorable pharmacokinetic properties, including:
-
Rapid absorption following oral administration
-
Long elimination half-life of approximately 11 hours, allowing once-daily dosing
Positron emission tomography (PET) studies using [18F]trovafloxacin have provided detailed insights into the drug's distribution in various tissues. Following administration, the drug rapidly accumulates in tissues, with high concentrations achieved within 10 minutes after infusion .
Tissue Distribution Data
Peak concentrations (µg/g) in various tissues were determined in PET studies and are presented below:
Tissue | Peak Concentration (µg/g) | Plateau Concentration (µg/g) |
---|---|---|
Liver | 35.06 ± 5.89 | 11.29 ± 0.75 |
Pancreas | 32.36 ± 20.18 | 9.50 ± 2.72 |
Kidney | 27.20 ± 10.68 | 4.42 ± 0.32 |
Lung | 22.51 ± 7.11 | 7.23 ± 0.95 |
Spleen | 21.77 ± 11.33 | 4.74 ± 0.54 |
Prostate | - | 4.94 ± 1.17 |
Myocardium | - | 3.25 ± 0.43 |
Uterus | - | 3.27 ± 0.49 |
Muscle | - | 2.46 ± 0.17 |
Brain | 2.63 ± 1.49 | 0.91 ± 0.15 |
Bone | - | 1.51 ± 0.15 |
Bowel | - | 1.32 ± 0.09 |
These tissue concentrations exceeded the minimum inhibitory concentration at which 90% of isolates are inhibited (MIC90) for most Enterobacteriaceae and anaerobes by more than five times, with concentrations remaining above this level for more than 6-8 hours .
Metabolism and Elimination
Trovafloxacin is primarily metabolized by the liver through phase II metabolism, with minimal oxidative metabolism detected . The specific metabolic pathways include:
Renal elimination accounts for less than 10% of the administered dose. The high bile-to-serum ratio and higher trovafloxacin concentrations relative to metabolite concentrations are consistent with its predominantly non-renal elimination pathway .
Clinical Applications and Efficacy
Antimicrobial Spectrum
Trovafloxacin demonstrates broad-spectrum activity against:
-
Gram-positive bacteria, with enhanced potency compared to earlier fluoroquinolones
-
Gram-negative bacteria
-
Anaerobic bacteria
This antimicrobial profile made trovafloxacin particularly suitable for treating respiratory tract infections, where gram-positive bacteria such as Streptococcus pneumoniae play a significant role .
Clinical Efficacy Data
Studies have demonstrated trovafloxacin's efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research by Fitzgibbon et al. found that while 89% of MRSA isolates were highly resistant to ciprofloxacin, trovafloxacin MICs were substantially elevated for only 4 out of 66 strains .
In clinical settings, trovafloxacin achieved a high survival rate (94.4%) compared to other treatments available at the Kano Infectious Disease Hospital during its controversial Nigerian trial, though the study methodology has been criticized .
Drug Interactions
Trovafloxacin demonstrates a favorable drug interaction profile:
-
No significant interference with warfarin pharmacokinetics or pharmacodynamics when administered concomitantly
-
Minimal impact on cyclosporine concentrations, with decreases of 10% or less in systemic exposure when co-administered
This low drug-interaction potential, combined with its broad antimicrobial spectrum and long elimination half-life, suggested potential applications in surgical settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume